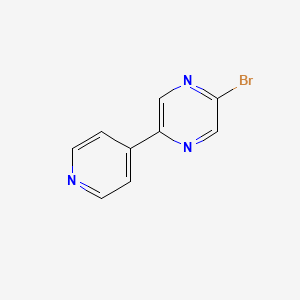
2-Bromo-5-(pyridin-4-YL)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(pyridin-4-YL)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(pyridin-4-YL)pyrazine typically involves the bromination of 5-(pyridin-4-YL)pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(pyridin-4-YL)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are typically used in Suzuki-Miyaura coupling reactions, with bases like potassium phosphate and solvents like 1,4-dioxane.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.
Coupling Reactions: Products are often biaryl compounds formed through the coupling of the pyrazine ring with another aromatic ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which may have different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(pyridin-4-YL)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(pyridin-4-YL)pyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby affecting various biological pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-(pyridin-3-YL)pyrazine
- 2-Bromo-5-(pyridin-2-YL)pyrazine
- 2-Chloro-5-(pyridin-4-YL)pyrazine
Comparison
Compared to similar compounds, 2-Bromo-5-(pyridin-4-YL)pyrazine may exhibit unique reactivity and biological activity due to the position of the bromine atom and the pyridine ring. This uniqueness can influence its suitability for specific applications, such as its use as an intermediate in the synthesis of certain pharmaceuticals or its potential biological activities.
Eigenschaften
Molekularformel |
C9H6BrN3 |
|---|---|
Molekulargewicht |
236.07 g/mol |
IUPAC-Name |
2-bromo-5-pyridin-4-ylpyrazine |
InChI |
InChI=1S/C9H6BrN3/c10-9-6-12-8(5-13-9)7-1-3-11-4-2-7/h1-6H |
InChI-Schlüssel |
ZCHRDRKGMJFBRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CN=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



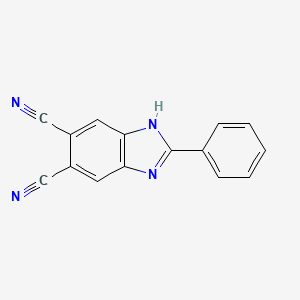
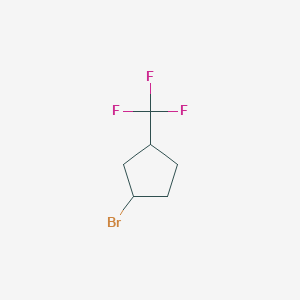


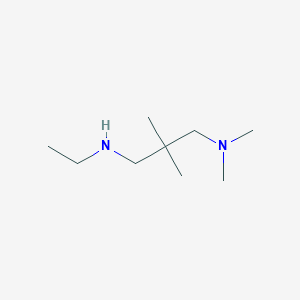
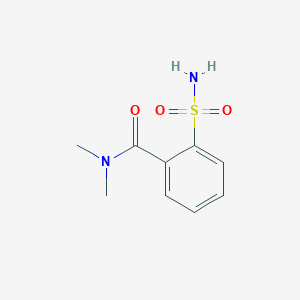
![N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester](/img/structure/B13638013.png)
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13638022.png)

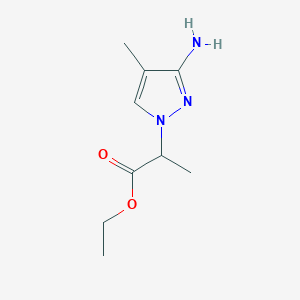
![4-[3-[2-[10-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]anthracen-9-yl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13638033.png)


